N-(2-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Overview
Description
N-(2-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is 401.0942473 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmaceutical Research and Development Research on similar compounds has demonstrated a wide range of activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. These compounds have been highlighted in the pharma market for their diverse therapeutic potential, reflecting a broad interest in their development for various medical applications. The synthesis and activity of such compounds are crucial in the development of new therapeutic agents, underscoring the importance of chemical innovation in pharmaceutical research (Habernickel, 2002).
Herbicide Metabolism and Environmental Impact Studies on the metabolism of chloroacetamide herbicides have elucidated the pathways through which these compounds are processed in both human and rat liver microsomes. This research is significant for understanding the environmental and health-related impacts of such chemicals. The comparative metabolism studies help in assessing the potential risks and guiding the safe use of herbicides in agriculture (Coleman et al., 2000).
Advanced Materials and Chemical Engineering Research into the spectroscopic and quantum mechanical studies of bioactive benzothiazolinone acetamide analogs has applications in materials science, particularly in the development of dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them promising candidates for enhancing the efficiency of photovoltaic cells. This underscores the compound's relevance beyond pharmaceuticals, extending to renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-28-14-6-7-15(17(22)10-14)18-8-9-20(27)25(24-18)12-19(26)23-11-13-4-2-3-5-16(13)21/h2-10H,11-12H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRDYUKDSVFMMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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